1-ethyl-3-methyl-6-(4-methylphenyl)-N-[1-(3-methyl-1H-pyrazol-1-yl)propan-2-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
1-ETHYL-3-METHYL-N~4~-[1-METHYL-2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound featuring a pyrazolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ETHYL-3-METHYL-N~4~-[1-METHYL-2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic synthesis. Key steps include:
Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 3-methyl-1H-pyrazole and 4-methylphenyl derivatives.
Functional Group Modifications: Introduction of the ethyl and methyl groups at specific positions on the core structure through alkylation reactions.
Amide Formation: The carboxamide group is introduced via amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing continuous flow techniques to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-ETHYL-3-METHYL-N~4~-[1-METHYL-2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially at positions where leaving groups are present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[3,4-b]pyridine core is known to interact with various biological pathways, potentially inhibiting or activating specific proteins. This interaction can modulate cellular processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-ETHYL-3-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE: Shares the pyrazole core but lacks the pyridine ring.
6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE: Similar core structure but different substituents.
Uniqueness
1-ETHYL-3-METHYL-N~4~-[1-METHYL-2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C24H28N6O |
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Molecular Weight |
416.5 g/mol |
IUPAC Name |
1-ethyl-3-methyl-6-(4-methylphenyl)-N-[1-(3-methylpyrazol-1-yl)propan-2-yl]pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C24H28N6O/c1-6-30-23-22(18(5)28-30)20(13-21(26-23)19-9-7-15(2)8-10-19)24(31)25-17(4)14-29-12-11-16(3)27-29/h7-13,17H,6,14H2,1-5H3,(H,25,31) |
InChI Key |
DPZBRMDJXQBVEP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC=C(C=C3)C)C(=O)NC(C)CN4C=CC(=N4)C |
Origin of Product |
United States |
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